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Compound of Interest

Compound Name: Derazantinib Racemate

Cat. No.: B2367503

Introduction

Derazantinib (formerly ARQ-087) is an orally bioavailable, ATP-competitive small-molecule
inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2]
Preclinical and clinical studies primarily refer to "Derazantinib,” with "Derazantinib Racemate”
being its racemic form.[3] It potently targets FGFR1, 2, and 3, which are key drivers of cell
proliferation, differentiation, and migration.[4] Genetic aberrations in FGFR genes, such as
fusions, mutations, or amplifications, are therapeutic targets in various cancers.[4]
Derazantinib's mechanism of action involves binding to the kinase domain of FGFRs, which
inhibits downstream signaling pathways, thereby suppressing tumor cell proliferation,
angiogenesis, and promoting cell death.[1][2] Beyond the FGFR family, Derazantinib also
shows inhibitory activity against other kinases, including colony-stimulating factor 1 receptor
(CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a multi-
faceted anti-tumor effect that may involve modulation of the tumor microenvironment.[5][6]

Pharmacodynamics: In Vitro Activity

The in vitro profile of Derazantinib demonstrates potent and selective kinase inhibition, leading
to significant anti-proliferative effects in cancer cell lines characterized by FGFR dysregulation.

Kinase Inhibition Profile

Derazantinib is a multi-kinase inhibitor with high potency against FGFR1, 2, and 3. Its inhibitory
activity has been quantified through IC50 values, which represent the concentration of the drug
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required to inhibit 50% of the target kinase's activity.

Target Kinase IC50 (nM) Other Inhibited Kinases
FGFR1 4.5[5][7] CSF1R[4][8]

FGFR2 1.8[5][7] VEGFR2[6][9]

FGFR3 4.5[5] RET[5]

FGFR4 34[5] KIT[5]

PDGFRp|[5]

DDR2[5]

Table 1: Kinase Inhibitory
Spectrum of Derazantinib.
Data compiled from cell-free

kinase assays.

Cellular Activity and Mechanism

Derazantinib acts as an ATP-competitive inhibitor, capable of binding to both the inactive and
active forms of the FGFR kinase.[5] This dual action effectively delays kinase activation by
preventing autophosphorylation and inhibits the signaling of already active kinases.[5] This
inhibition blocks downstream signaling cascades critical for tumor growth.

« Inhibition of Cellular Phosphorylation: In cells overexpressing FGFRs, Derazantinib inhibits
their autophosphorylation in a dose-dependent manner.[5] This leads to the attenuation of
signaling through downstream pathways, evidenced by reduced phosphorylation of FRS2aq,
AKT, and ERK.[5][7]

o Anti-Proliferative Effects: Derazantinib demonstrates potent anti-proliferative activity in
cancer cell lines driven by FGFR amplifications, fusions, and mutations.[7] In a broad panel
of 90 human tumor cell lines, the IC50 values for proliferation inhibition ranged from 0.01 to
20 pM.[10]
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o Cell Cycle Arrest and Apoptosis: In cancer cell lines with high levels of FGFR2, treatment
with Derazantinib leads to a G1 phase cell cycle arrest, which is subsequently followed by
the induction of apoptosis.[5][7]
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Caption: FGF/FGFR signaling pathway and the inhibitory action of Derazantinib.
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Pharmacokinetics

Pharmacokinetic studies in both animals and humans have characterized the absorption,
distribution, metabolism, and excretion (ADME) profile of Derazantinib.

Parameter Finding Species

Oral Bioavailability 56% (absolute) Human[11]

] Well absorbed after oral
Absorption . , Human[11]
administration

Cmax (Peak Concentration) ~637 ng/mL Rat (30 mg/kg dose)[12]

Metabolism Primarily by CYP3A4 (in vitro) Human/Rat[12]

) ) ] Unchanged Derazantinib (48%
Major Circulating Component ] o Human[11]
of radioactivity post-oral dose)

Hepatic excretion (majority of
Primary Route of Elimination radioactivity recovered in Human[11]

feces)

Table 2: Summary of
Derazantinib Pharmacokinetic

Properties.

Preclinical Efficacy: In Vivo Studies

Derazantinib has demonstrated significant anti-tumor efficacy across a range of preclinical in
vivo models, particularly those with defined FGFR genetic aberrations.

e Monotherapy in Xenograft Models: Derazantinib effectively inhibits tumor growth in xenograft
models of gastric cancer and intrahepatic cholangiocarcinoma (iICCA) that harbor FGFR2
fusions or amplifications.[5][7] In some gastric cancer models with FGFR2 fusions, treatment
resulted in complete tumor regression.[13][14] Efficacy in gastric cancer models showed a
high correlation with FGFR gene expression levels.[15] The drug was well tolerated in these
models at doses up to 75 mg/kg.[5]
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o Combination Therapy: Preclinical studies combining Derazantinib with the chemotherapy

agent paclitaxel showed synergistic or additive anti-tumor effects in gastric cancer models.[4]

[15] This synergy was significantly associated with higher levels of M2-type tumor-associated

macrophages (M2-TAMSs) in the tumor microenvironment, which is consistent with
Derazantinib's inhibitory effect on CSF1R, a key receptor for M2-TAM function.[8][15]

» Anti-Angiogenic Activity: The inhibitory effect of Derazantinib on VEGFR2 translates to anti-

angiogenic properties.[16][17] In zebrafish embryo models, Derazantinib disrupted blood

vessel development in a dose-dependent manner, confirming its potential to inhibit

angiogenesis.[16][18]

Model Establishment

Endpoint Analysis

Implant Tumor Cells
(e.g., SNU-16)
or PDX Tissue
in Immunocompromised Mice

Treatment Phase

Endpoint Tumor Analyze Tumors

A/

Tumor Growth to
Predetermined Size
(e.g., 150 mm3)

—

Randomize Mice into
Treatment Groups
(Vehicle vs. Derazantinib)

| (e.g., p.o., daily)

Ablation (IHC, Western Blot)
Administer Treatment [

for3-4 Weeks [ Monitor Tumor Volume

& Body Weight

Click to download full resolution via product page

Caption: A typical experimental workflow for an in vivo xenograft study.

Safety and Toxicology

The preclinical safety profile of Derazantinib has been further characterized in early-phase

clinical trials, which have identified a manageable set of adverse events. The toxicity profile

compares favorably to other drugs in the FGFR inhibitor class, with a notably low incidence of

certain class-specific side effects.[6]
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Adverse Event Category

Specific Events

Incidence Rate (Any
Grade)

Most Common

Hyperphosphatemia

35% - 75.9%[19][20][21]

Fatigue / Asthenia 33% - 69.0%[19][20][21]
Nausea 32%[19][20]
Dry Mouth 27%][19][20]

Dry Eye / Eye Toxicity

24% - 41.4%[19][20][21]

Common Grade >3

Increased AST

10%[19][20]

Increased ALT

99%[19][20]

Hyperphosphatemia

10.3%[21]

FGFR Inhibitor Class Effects

Nail Toxicities

7.5%[19][20]

Stomatitis

2.0%[19][20]

Retinal Events

1.4%[19][20]

Palmar-Plantar

Erythrodysesthesia

1.4%[19][20]

Table 3: Summary of Common
Adverse Events Associated
with Derazantinib from Clinical
Studies.

Experimental Protocols
In Vitro Kinase Inhibition Assay (AlphaScreen™)

This protocol outlines a method to determine the IC50 of Derazantinib against FGFR kinases.

[5]

e Compound Preparation: Serially dilute Derazantinib in DMSO. Add 2.5 pL of the dilutions or

vehicle (DMSO) to the wells of a reaction plate.

© 2025 BenchChem. All rights reserved.

7/13

Tech Support


https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC6342954/
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC6342954/
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC6342954/
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC6342954/
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.pharmacytimes.com/view/derazantinib-shows-clinical-benefit-manageable-safety-profile-in-patients-with-cholangiocarcinoma
https://www.selleckchem.com/products/derazantinib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2367503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Enzyme Reaction: Add FGFR1 or FGFR2 enzyme in assay buffer (50 mM Tris pH 8.0, 10
mM MgClz, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 10% glycerol, 0.1 mM NasPOa) to
each well.

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the
compound to bind to the enzyme.

Reaction Initiation: Add a mixture of ATP and biotinylated substrate (e.g., biotinylated-PYK2)
to start the kinase reaction. The final volume should be 25 pL.

Incubation: Incubate for 60 minutes at room temperature.

Detection: Stop the reaction by adding a stop/detection mixture containing EDTA and
AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads.

Final Incubation: Incubate for 60 minutes at room temperature in the dark.

Data Acquisition: Read the plate on a Perkin ElImer Envision Multilabel plate reader
(excitation: 640 nm, emission: 570 nm).

Analysis: Calculate IC50 values from the resulting dose-response curves.
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Caption: Workflow for an in vitro AlphaScreen™ kinase inhibition assay.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b2367503?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2367503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cell Proliferation Assay

This protocol describes a general method to assess the anti-proliferative effects of Derazantinib
on cancer cell lines.

o Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere
overnight at 37°C.

o Compound Treatment: Treat the cells with a range of concentrations of Derazantinib or
vehicle control.

 Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C.

 Viability Assessment: Add a viability reagent (e.g., CCK-8, MTS, or CellTiter-Glo®) to each
well according to the manufacturer's instructions.

o Data Acquisition: Measure the absorbance or luminescence using a plate reader.

e Analysis: Normalize the data to the vehicle-treated control wells and calculate the 1C50 for
cell growth inhibition.

In Vivo Xenograft Tumor Model

This protocol details the steps for evaluating the anti-tumor efficacy of Derazantinib in an
animal model.[8]

e Cell Implantation: Subcutaneously inject human tumor cells (e.g., SNU-16 gastric cancer
cells) into the flank of immunocompromised mice (e.g., Balb/c nude mice).

e Tumor Growth: Monitor the mice until tumors reach a palpable, predetermined average
volume (e.g., 150 mm3).

e Randomization: Randomize the animals into treatment cohorts (e.g., vehicle control,
Derazantinib at various doses).

» Dosing: Administer Derazantinib orally (p.o.) once daily (g.d.) for the duration of the study
(e.g., 3-4 weeks).
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e Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times
per week as indicators of efficacy and toxicity, respectively.

» Endpoint: At the end of the study, euthanize the mice and excise the tumors for downstream
analysis (e.g., immunohistochemistry, western blotting, or g°PCR) to assess target
modulation.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2367503#preclinical-evaluation-of-derazantinib-
racemate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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